Adifyline

描述

Adifyline, also known as Acetyl Hexapeptide-38, is a synthetic peptide composed of six amino acids. It is primarily used in cosmetic formulations to enhance the volume of fatty tissue in specific areas, such as the cheeks and breasts. This compound works by stimulating adipogenesis, which leads to an increase in lipid accumulation and volume growth in the targeted areas .

科学研究应用

Adifyline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides .

Biology

In biological research, this compound is used to investigate the mechanisms of adipogenesis and lipid metabolism. It serves as a model compound for studying the effects of peptides on cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications in tissue regeneration and wound healing. Its ability to stimulate adipogenesis makes it a candidate for treatments aimed at restoring lost tissue volume .

Industry

In the cosmetic industry, this compound is incorporated into formulations designed to enhance facial and body contours. It is used in products such as creams and serums to improve the appearance of sagging skin and increase tissue volume .

作用机制

Target of Action

Adifyline, a hexapeptide, primarily targets the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) in adipose tissue . PGC-1α is a transcriptional coactivator that plays an essential role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes (fatty cells) in the white adipose tissue .

Mode of Action

This compound interacts with its target, PGC-1α, by stimulating its expression . This interaction enhances the rate of adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes . Adipocytes are cells specialized in storing energy as fat.

Biochemical Pathways

The primary biochemical pathway affected by this compound is adipogenesis. By stimulating the expression of PGC-1α, this compound enhances the adipogenesis rate, leading to a higher lipid accumulation and volume growth in specific areas like the breasts and cheeks . This results in an increase in the volume of adipose tissue in the desired areas, providing a curvy silhouette .

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of this compound’s action is the increased expression of PGC-1α . On a cellular level, this leads to enhanced adipogenesis and increased lipid accumulation in adipocytes . The result is an increase in fatty tissue volume in specific areas, improving facial appearance and providing attractive body curves .

生化分析

Biochemical Properties

Adifyline interacts with various biomolecules in the body. It stimulates the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α), which enhances the rate of adipogenesis . This interaction leads to a higher lipid accumulation and volume growth in the desired areas like breast and cheeks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting PGC-1α expression and lipid accumulation in the adipose tissue . This results in an increase in the volume of the adipose tissue in the desired areas, leading to an attractive appearance .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PGC-1α, a transcriptional coactivator that modulates adipogenesis rate . This binding interaction promotes the expression of PGC-1α, leading to enhanced adipogenesis and lipid accumulation .

Metabolic Pathways

This compound is involved in the adipogenesis metabolic pathway. It interacts with PGC-1α, a key player in this pathway

准备方法

Synthetic Routes and Reaction Conditions

Adifyline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed after each addition. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .

化学反应分析

Types of Reactions

Adifyline primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids .

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products Formed

The primary product formed from the synthesis of this compound is the hexapeptide itself. Upon hydrolysis, the major products are the individual amino acids: serine, valine, valine, valine, arginine, and threonine .

相似化合物的比较

Similar Compounds

Volufiline: A plant extract used in cosmetic formulations to enhance tissue volume.

Matrixyl: A peptide used in anti-aging products to stimulate collagen production.

Argireline: A peptide that reduces the appearance of wrinkles by inhibiting muscle contractions.

Uniqueness of Adifyline

This compound is unique in its specific ability to target adipogenesis and increase fatty tissue volume in localized areas. Unlike other peptides that primarily focus on collagen production or muscle relaxation, this compound directly influences lipid metabolism and adipocyte differentiation, making it particularly effective for applications aimed at enhancing tissue volume .

生物活性

Adifyline, a hexapeptide known scientifically as acetyl hexapeptide-39, is primarily recognized for its biological activity related to adipose tissue modulation and skin volumization. This article explores the biological mechanisms, efficacy in clinical studies, and potential applications of this compound in cosmetic formulations.

This compound functions by enhancing the differentiation of preadipocytes into mature adipocytes, which are capable of lipid storage. The peptide activates pathways associated with adipogenesis and increases the expression of key proteins involved in fat metabolism.

- Adipogenesis : this compound promotes the differentiation of preadipocytes into mature adipocytes, leading to an increase in lipid accumulation. In vitro studies have shown that treatment with this compound resulted in a 32.4% increase in lipid accumulation at a concentration of 0.5 mg/mL compared to untreated cells .

- Gene Expression : The peptide has been shown to significantly upregulate the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a crucial regulator of energy metabolism and mitochondrial biogenesis. Specifically, this compound increased PGC-1α mRNA levels by 61.1% at a concentration of 0.5 mg/mL .

- Collagen Synthesis : Additionally, this compound enhances collagen synthesis and increases hyaluronic acid production, contributing to improved skin hydration and elasticity .

In Vivo Efficacy

Multiple clinical studies have evaluated the effectiveness of this compound in enhancing skin volume and reducing signs of aging:

- Facial Volume Increase : In a study involving 22 female participants aged 50-60 years, application of a cream containing 2% this compound resulted in an average cheek volume increase of 11.9% after 14 days . The study employed fringe projection techniques for precise volume measurement.

- Breast Volume Enhancement : Another study assessed the effects on breast volume among 22 female participants aged 25-40 years. Participants applied a cream with 2% this compound twice daily for 56 days, resulting in a breast volume increase that was 30 times greater than that observed with a placebo .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Concentration | Lipid Accumulation Increase | PGC-1α Expression Increase | Volume Increase (Cheeks) | Volume Increase (Breasts) |

|---|---|---|---|---|---|

| In Vitro Study | 0.1 mg/mL | 27.9% | 25.6% | - | - |

| In Vitro Study | 0.5 mg/mL | 32.4% | 61.1% | - | - |

| Facial Volume Study | 2% | - | - | 11.9% | - |

| Breast Volume Study | 2% | - | - | - | 30-fold |

Case Studies

Several case studies have highlighted the practical applications of this compound in cosmetic formulations:

- Anti-Aging Creams : Products containing this compound have demonstrated significant improvements in skin texture and volume, making them popular choices in anti-aging skincare lines.

- Body Contouring Products : Due to its ability to promote adipocyte differentiation, this compound is being integrated into body contouring products aimed at enhancing body shape and reducing cellulite appearance.

属性

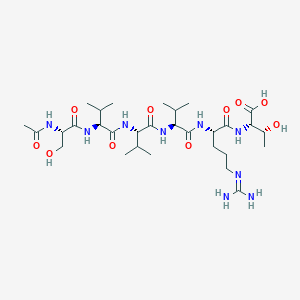

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETZBTCJWHBFIG-JAAOUQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400634-44-7 | |

| Record name | Acetyl-hexapeptide-38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。